molecular formula C33H31N5O5S B11699658 N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

Cat. No.: B11699658
M. Wt: 609.7 g/mol
InChI Key: YJOKKTFXSMWTJQ-QXUDOOCXSA-N
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Description

N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring, methoxy and benzyloxy groups, and a hydrazide moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the hydrazide moiety: This can be achieved by reacting an appropriate acid chloride with hydrazine hydrate.

    Introduction of the triazole ring: This step involves the cyclization of a suitable precursor with hydrazine derivatives.

    Attachment of the benzyloxy and methoxy groups: These groups can be introduced through nucleophilic substitution reactions.

    Final condensation: The final step involves the condensation of the intermediate compounds to form the target molecule under specific reaction conditions, such as refluxing in ethanol with a catalytic amount of acid.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features suggest potential biological activities, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential biological activities, it may be investigated for therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features, such as the triazole ring and hydrazide moiety, may allow it to bind to active sites or interfere with biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar compounds to N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide include:

These compounds share similar structural features but differ in specific functional groups or substituents, which can influence their chemical reactivity and biological activities

Properties

Molecular Formula

C33H31N5O5S

Molecular Weight

609.7 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C33H31N5O5S/c1-40-27-17-15-25(19-29(27)42-3)32-36-37-33(38(32)26-12-8-5-9-13-26)44-22-31(39)35-34-20-24-14-16-28(41-2)30(18-24)43-21-23-10-6-4-7-11-23/h4-20H,21-22H2,1-3H3,(H,35,39)/b34-20+

InChI Key

YJOKKTFXSMWTJQ-QXUDOOCXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)OCC5=CC=CC=C5

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)OCC5=CC=CC=C5

Origin of Product

United States

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